molecular formula C23H31ClN2O3S B2799584 Methyl 2-(4-(tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1329857-24-0

Methyl 2-(4-(tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2799584
CAS No.: 1329857-24-0
M. Wt: 451.02
InChI Key: RMFJPTPPOZWOQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a benzamido group, a tetrahydrothieno[2,3-c]pyridine ring, and a carboxylate ester. These types of compounds are often used in medicinal chemistry and drug design due to their potential biological activities .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through condensation reactions. For instance, tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives have been synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Studies on structurally related compounds, such as the synthesis of N-benzyltetrahydropyrido-anellated thiophene derivatives, have shown applications in developing new anticholinesterases. These compounds form monoclinic crystal systems and are linked into a three-dimensional framework by weak intermolecular hydrogen bonds, which could suggest potential applications in designing novel therapeutic agents (Pietsch, Nieger, & Gütschow, 2007).

Potential Therapeutic Applications

  • Research involving related thienopyridine derivatives indicates their potential as anti-inflammatory agents. For example, the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate was motivated by its structurally related molecule's reported anti-inflammatory activity, suggesting similar applications for compounds within this chemical family (Moloney, 2001).

Chemical Synthesis and Characterization

  • The creation of Schiff base compounds through the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate showcases the chemical versatility of thienopyridine derivatives. These compounds are characterized using various spectroscopic methods, indicating their utility in advanced materials science and chemical synthesis studies (Çolak, Karayel, Buldurun, & Turan, 2021).

Metabolic Studies

  • Although not directly related to the exact compound , studies on CP-533,536, a prostaglandin E2 agonist with a somewhat related structure, have delved into its metabolism by cytochrome P450 isoforms. This research provides insights into the metabolic pathways of similar compounds, which could be relevant for understanding the metabolism of Methyl 2-(4-(tert-butyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride in clinical or pharmacological contexts (Prakash, Wang, O’Connell, & Johnson, 2008).

Properties

IUPAC Name

methyl 2-[(4-tert-butylbenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3S.ClH/c1-14(2)25-12-11-17-18(13-25)29-21(19(17)22(27)28-6)24-20(26)15-7-9-16(10-8-15)23(3,4)5;/h7-10,14H,11-13H2,1-6H3,(H,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFJPTPPOZWOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C(C)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.